ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol-2(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol-2(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H19NO5S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol-2(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C17H17NO4S, and it features a unique structure that includes both dioxo and thiophene functionalities. Its complex architecture contributes to its diverse biological activities.
1. Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit anticancer activities by inhibiting key signaling pathways involved in tumor progression. For instance, compounds that stabilize Axin by inhibiting poly(ADP-ribosyl)ating enzymes have shown potential in targeting the Wnt/β-catenin pathway, crucial in various cancers . The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
Compound 1 | 26 | Wnt pathway inhibition |
Compound 2 | 51 | Stabilizes Axin |
Compound 3 | 538 | Prevents Wnt palmitoylation |
2. Cardiogenic Activity
The compound has been investigated for its cardiogenic effects. Studies suggest that inhibition of the Wnt signaling pathway is essential for promoting cardiomyogenesis. Analogous compounds have been optimized to enhance their cardiogenic properties significantly. For example, modifications to the structure have resulted in compounds that induce cardiogenesis at lower concentrations compared to the parent compound .
Case Study: Cardiomyocyte Differentiation
In a study involving human embryonic stem cells (hESCs), compounds similar to ethyl 2-(1,3-dioxo...) were shown to enhance cardiomyocyte differentiation significantly. The correlation between Wnt inhibition and cardiogenic activity was evident as optimized compounds displayed improved efficacy in inducing cardiac lineage commitment .
3. Neuroprotective Effects
Emerging research suggests potential neuroprotective effects attributed to the compound's ability to modulate neuroinflammatory pathways. Similar compounds have been shown to exert protective effects against neuronal cell death by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways.
The biological activity of ethyl 2-(1,3-dioxo...) can be attributed to several mechanisms:
- Wnt/β-Catenin Signaling Inhibition : This pathway is critical in regulating cell proliferation and differentiation. By inhibiting this pathway, the compound may reduce tumor growth and promote cardiac differentiation.
- Antioxidant Activity : Compounds with dioxo groups often exhibit antioxidant properties that can protect cells from oxidative stress.
- Modulation of Apoptotic Pathways : By influencing apoptotic signaling cascades, these compounds can promote programmed cell death in cancerous cells while protecting healthy cells.
Properties
IUPAC Name |
ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-2-24-19(23)13-9-5-3-4-6-12(9)26-18(13)20-16(21)14-10-7-8-11(25-10)15(14)17(20)22/h7-8,10-11,14-15H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFLTUFFHFAUGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C5C=CC(C4C3=O)O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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